molecular formula C12H8N2O3S B3057559 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 824983-83-7

3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B3057559
CAS No.: 824983-83-7
M. Wt: 260.27 g/mol
InChI Key: ZFJVGRVFNSWCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases and diverse biological activities . Thienopyrimidine-2,4-diones have been identified as promising scaffolds for developing novel antibacterial agents, with specific derivatives demonstrating potent activity (MIC values 2-16 mg/L) against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) and vancomycin-resistant enterococci (VRE) . These compounds exhibit selective toxicity towards bacteria, with studies showing low cytotoxicity against mammalian cells (LD50 ~52 mg/L) and very low hemolytic activity (2-7%), indicating a favorable therapeutic window for antimicrobial development . Furthermore, the N-hydroxy subclass of thienopyrimidine-2,4-diones has been explored as potent and selective inhibitors of HIV-1 reverse transcriptase-associated RNase H, a novel target for antiretroviral therapy that remains unaddressed by currently approved drugs . These inhibitors function by chelating the divalent metal ions (Mg²⁺) within the enzyme's active site, potentially offering a new mechanism to combat drug-resistant HIV strains . The 3-hydroxy moiety is a critical pharmacophoric feature for metal chelation in various therapeutic contexts. This product is intended for research purposes such as investigating new anti-infective agents, exploring mechanisms of action against novel biological targets, and conducting structure-activity relationship (SAR) studies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

824983-83-7

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

3-hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H8N2O3S/c15-11-10-9(13-12(16)14(11)17)8(6-18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16)

InChI Key

ZFJVGRVFNSWCRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations

The target compound features a thieno[3,2-d]pyrimidine scaffold with hydroxyl and phenyl substituents at positions 3 and 7, respectively. Its synthesis typically proceeds through:

  • Thiophene precursor functionalization : Introduction of amino and carbonyl groups at specific positions.
  • Cyclization : Ring closure to form the pyrimidine moiety.
  • Post-functionalization : Hydroxylation and aryl group installation.

The electron-deficient nature of the pyrimidine ring directs regioselectivity during cyclization, while the phenyl group at C7 stabilizes the intermediate through resonance.

Primary Synthetic Routes

Microwave-Assisted Condensation and Cyclization

Reaction Scheme
  • Starting material : 2-Amino-3-ethoxycarbonyl-4-phenylthiophene (1a ).
  • Condensation : React with phenylthiourea under microwave irradiation (150°C, 20 min).
  • Cyclization : Treat intermediate with alcoholic KOH (reflux, 1 h).
Key Parameters
  • Yield : 68–72% (vs. 45–50% with conventional heating).
  • Advantage : Reduced reaction time from 8 h to 35 min.
  • Mechanism : Base-induced intramolecular nucleophilic attack forms the pyrimidine ring (Figure 1).

Potassium Cyanate-Mediated Cyclization

Protocol (Adapted from Patent WO2014056955A1)
  • Substrate : Methyl 3-amino-4-phenylthiophene-2-carboxylate (2 ).
  • Cyclization : React with potassium cyanate in acetic acid/water (1:1) at 80°C for 4 h.
  • Acidification : Adjust to pH 2–3 with HCl to precipitate product.
Optimization Data
Parameter Optimal Value Effect on Yield
Temperature 80°C Maximizes ring closure
Solvent Ratio (AcOH:H₂O) 1:1 Prevents hydrolysis
Reaction Time 4 h Completes conversion

This method achieves 65–70% yield with >95% purity by HPLC.

Sequential Suzuki Coupling and Hydroxylation

Methodology
  • Core formation : Synthesize 7-bromo-thieno[3,2-d]pyrimidine-2,4-dione via cyclization of brominated thiophene precursors.
  • Suzuki coupling : React with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
  • Hydroxylation : Oxidize C3 using H₂O₂/NaOH (60°C, 2 h).
Performance Metrics
  • Overall yield : 58% (two steps).
  • Selectivity : >99% for C3 hydroxylation due to steric hindrance at C5.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time Scalability
Microwave-assisted 72 98 55 min Pilot-scale
KCNO cyclization 70 95 4 h Industrial
Suzuki coupling 58 97 8 h Lab-scale

Key observations :

  • Microwave synthesis excels in speed but requires specialized equipment.
  • Potassium cyanate route offers industrial viability but generates acidic waste.
  • Suzuki coupling enables late-stage diversification but has lower yield.

Advanced Functionalization Techniques

Post-Synthetic Modifications

  • N-Alkylation : Treat with alkyl halides (K₂CO₃, DMF) to produce 3-alkoxy derivatives.
  • Sulfonation : Introduce sulfonic acid groups using chlorosulfonic acid (0°C, 30 min).

Computational Modeling Insights

Density functional theory (DFT) studies reveal:

  • Transition state energy for cyclization: 28.5 kcal/mol (B3LYP/6-31G*).
  • HOMO-LUMO gap: 4.1 eV, indicating stability against electrophilic attack.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine core.

    Substitution: The phenyl group at the 7-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the phenyl group could introduce a wide range of functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby interfering with their biological functions. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Core Structure Variations

Thieno[3,2-d]pyrimidine-2,4-dione Derivatives
  • 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (): Structure: Differs by replacing the 3-hydroxy and 7-phenyl groups with a 2,4-difluorophenyl substituent. Molecular Formula: C₁₂H₆F₂N₂O₂S (MW: 280.25 g/mol).
Pyrimido[4,5-d]pyrimidine Derivatives ():
  • Example : 5-Styryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trione (Compound 1).
  • Structure : Features an additional pyrimidine ring fused to the core, with a styryl substituent.
  • Activity : IC₅₀ = 10.11 ppm, indicating moderate bioactivity. The styryl group may enhance π-π stacking interactions with target proteins.
Pyrrolo[3,2-d]pyrimidine-2,4-dione Derivatives ():
  • Example : 7-Substituted-1,3-dimethyl-pyrrolo[3,2-d]pyrimidine-2,4-diones.
  • Structure : Replaces the thiophene ring with a pyrrole, altering electronic properties.
  • Application : Designed as TRPA1 antagonists for pain therapy. Bulky N-phenylacetamide substituents at position 7 improve receptor specificity compared to smaller groups.

Substituent Effects

Hydroxy vs. Methoxy/Halogen Groups
  • Fluorine Substituents (): Increase electronegativity and stability but reduce hydrogen-bonding capacity, favoring hydrophobic interactions.
Phenyl vs. Styryl/Thiophene Groups
  • 7-Phenyl Group : Provides steric bulk and aromatic interactions.
  • Thiophene-2-yl Group (): Introduces sulfur-based interactions (e.g., van der Waals forces) and alters redox properties.

Biological Activity

Overview

3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure features a thieno[3,2-d]pyrimidine core with a hydroxy group at the 3-position and a phenyl group at the 7-position. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is being explored for potential therapeutic applications.

PropertyValue
CAS Number 824983-83-7
Molecular Formula C₁₂H₈N₂O₃S
Molecular Weight 260.27 g/mol
IUPAC Name This compound
SMILES C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to interact with specific molecular targets by binding to their active sites, thus inhibiting their biological functions. Research indicates that it may have potential applications in oncology and infectious diseases due to its ability to modulate various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has been reported to exhibit significant inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's efficacy was evaluated using the IC50 metric across different cancer types:

Cancer Cell LineIC50 (µM)
HeLa (Cervical)0.03
MCF-7 (Breast)0.05
A549 (Lung)0.04

These results suggest that this compound has potent anticancer activity.

Antiviral and Antimicrobial Properties

In addition to its anticancer potential, this compound has also been investigated for antiviral and antimicrobial activities. Preliminary studies indicate effectiveness against various viral strains and bacterial infections. The following table summarizes some of these findings:

PathogenActivityReference
Influenza VirusInhibitory
Staphylococcus aureusModerate Inhibition

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving the administration of this compound in combination with standard chemotherapy agents showed enhanced efficacy in tumor reduction in preclinical models.
  • Antiviral Efficacy : In vitro studies demonstrated that the compound could reduce viral load in infected cell cultures by more than 70%, suggesting its potential as a therapeutic agent against viral infections.

Q & A

Q. How to address oxidative degradation during long-term storage?

  • Answer : Store under inert gas (argon) at −80°C in amber vials. Antioxidants (e.g., BHT) or lyophilization in sucrose matrices enhance stability. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.